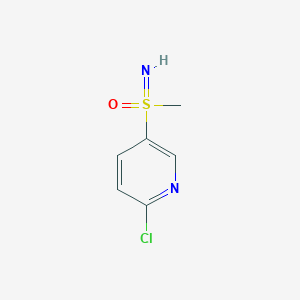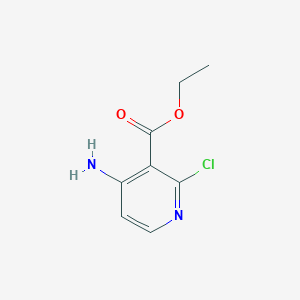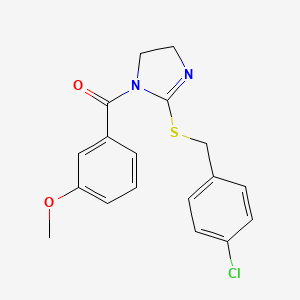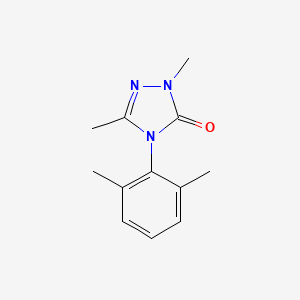
(6-Chloropyridin-3-yl)(imino)methyl-lambda6-sulfanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(6-Chloropyridin-3-yl)(imino)methyl-lambda6-sulfanone” is also known as N-(6-chloropyridin-3-yl)-S-methylmethanesulfinamide . It is a chemical compound with the molecular weight of 204.68 . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H9ClN2OS/c1-12(2,11)10-6-3-4-7(8)9-5-6/h3-5H,1H2,2H3,(H,10,11) . This code provides a specific description of the compound’s molecular structure, including the number and arrangement of its atoms.Physical And Chemical Properties Analysis
This compound has a molecular weight of 204.68 . It is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Oligomerization of Ethylene by Cobalt(II) Complexes
One study investigated the catalytic activity of cobalt(II) complexes, including analogs structurally related to "(6-Chloropyridin-3-yl)(imino)methyl-lambda^6-sulfanone", in the oligomerization of ethylene to α-olefins. The research highlighted how the position of sulfur atoms in the catalyst's structure could significantly affect catalytic efficiency and selectivity towards specific olefin products (Bianchini et al., 2007).
Synthesis of Functionalized Pyridines
Another study focused on the synthesis of functionalized pyridines through the substitution of hetarenium-activated pentachloropyridine with bisnucleophiles. This research could have implications for the development of new compounds with similar backbones for various applications, including catalysis and material science (Schmidt et al., 2006).
Iron and Cobalt Dichloride Complexes for Ethylene Reactivity
The synthesis and characterization of iron and cobalt dichloride complexes bearing 2-quinoxalinyl-6-iminopyridines were investigated for their catalytic behavior towards ethylene reactivity. This study presents alternative ligands that could enhance the catalytic properties of metal complexes in polymerization and oligomerization reactions, demonstrating the versatility of pyridine-based structures in catalysis (Sun et al., 2007).
Novel Disubstituted Pyrazolo[1,5-a]pyrimidines Synthesis
Research on the synthesis of novel disubstituted pyrazolo[1,5-a]pyrimidines, including thioether and aryl moieties, showcases the potential for developing new compounds with unique chemical properties for applications in drug development and material science. This study emphasizes the role of sulfur atoms in creating compounds with desired characteristics (Li et al., 2012).
Iodine-Mediated Oxidative Strategies
A study on iodine-mediated oxidative strategies for synthesizing bis(imidazo[1,2-a]pyridin-3-yl)sulfanes and disulfanes demonstrates innovative approaches to creating sulfur-bridged compounds. These strategies could be applied to the synthesis of new materials or as intermediates in pharmaceutical synthesis (Shakoor et al., 2017).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Eigenschaften
IUPAC Name |
(6-chloropyridin-3-yl)-imino-methyl-oxo-λ6-sulfane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2OS/c1-11(8,10)5-2-3-6(7)9-4-5/h2-4,8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGDTZHZIRYZKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=N)(=O)C1=CN=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Chloropyridin-3-yl)(imino)methyl-lambda6-sulfanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-chlorobenzyl)-3-(2-methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylate](/img/structure/B2646338.png)

![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2646342.png)


![4-{4-[(3-Methylbut-2-en-1-yl)oxy]phenyl}butan-2-one](/img/structure/B2646346.png)



![3-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2646353.png)


![6-Fluoro-4-[(4-fluorophenyl)sulfonyl]-3-[(4-methylpiperidin-1-yl)carbonyl]quinoline](/img/structure/B2646357.png)